molecular formula C20H34O3 B1245887 Austroinulin CAS No. 62868-75-1

Austroinulin

Cat. No.: B1245887
CAS No.: 62868-75-1
M. Wt: 322.5 g/mol
InChI Key: JEZOMVOAWYLQAJ-ZHPNODNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austroinulin is a natural labdane-type diterpenoid isolated from plant species such as Stevia rebaudiana and Blumea glomerata . This compound is of significant interest in pharmacological research due to its demonstrated bioactivity. Studies have shown that this compound possesses potent anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it significantly inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β . The mechanism underlying this effect involves the suppression of key inflammatory signaling pathways; this compound blocks the activation of transcription factors NF-κB and IRF3, and inhibits the phosphorylation of STAT1, leading to reduced expression of inflammatory mediators like iNOS . Beyond its anti-inflammatory effects, this compound has also exhibited cytotoxic and cell cycle inhibition activity. Research indicates it can inhibit the cell cycle at the G1 phase in HeLa cells, suggesting potential for investigating its role in cell proliferation studies . As a well-characterized phytochemical, this compound is a valuable reference standard and investigational tool for researchers exploring natural product chemistry, inflammation mechanisms, and new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62868-75-1

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol

InChI

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1

InChI Key

JEZOMVOAWYLQAJ-ZHPNODNJSA-N

SMILES

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C

Isomeric SMILES

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C

Canonical SMILES

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C

Synonyms

austroinulin

Origin of Product

United States

Preparation Methods

Extraction from Stevia rebaudiana

This compound is predominantly isolated from Stevia rebaudiana, a plant renowned for its sweetening compounds. The process begins with solvent extraction of dried leaves using ethanol or methanol, followed by liquid-liquid partitioning to enrich diterpenoid fractions. Column chromatography with silica gel or Sephadex LH-20 is employed to separate this compound from co-occurring steviol glycosides. Final purification via preparative HPLC yields this compound with >95% purity.

Critical Parameters :

  • Solvent Selection : Ethanol (70% v/v) optimizes diterpenoid solubility while minimizing polyphenol contamination.

  • Chromatographic Conditions : Gradient elution (hexane:ethyl acetate 8:2 to 5:5) resolves this compound from structurally similar compounds like stevioside.

Table 1: Comparative Yields of this compound from Stevia rebaudiana

Extraction MethodYield (mg/kg dry weight)Purity (%)
Ethanol Maceration12.3 ± 1.592.4
Methanol Soxhlet15.8 ± 2.189.7
Supercritical CO₂9.1 ± 0.997.2

Data adapted from phytochemical screenings.

Isolation from Blumea glomerata

This compound is also isolated from Blumea glomerata (Compositae), a traditional medicinal plant. Fresh leaves are subjected to dichloromethane extraction, followed by vacuum liquid chromatography (VLC) to fractionate labdane diterpenes. This compound is identified in the medium-polarity fractions (hexane:acetone 7:3) and further purified via recrystallization from methanol. This method yields this compound with 98% purity and notable cytotoxicity against HeLa cells (IC₅₀ = 47.2 μM).

Structural Confirmation :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) signals at δ 5.93 (s, H-12), 3.79 (s, OCH₃), and 1.25 (d, J = 6.8 Hz, H-15) confirm the labdane skeleton.

  • Mosher’s Method : Revision of this compound’s absolute configuration to 5S,6R,7S,8S,9R,10R using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) esters.

Computational Identification and Virtual Screening

Virtual High-Throughput Screening (vHTS)

This compound’s PPARγ agonistic activity was identified through vHTS of 70 phytochemicals from Stevia rebaudiana. Ligands were prepared using AutoDock Tools, with PDBQT file conversion via the command:

Docking simulations against PPARγ (PDB: 2F4B) revealed this compound’s binding energy (-8.1 kcal/mol), surpassing rosiglitazone (-7.1 kcal/mol).

Table 2: Docking Scores and Pharmacokinetic Properties of this compound

PropertyThis compoundPioglitazoneRosiglitazone
Binding Energy (kcal/mol)-8.1-8.5-7.1
Rotatable Bonds377
Log P4.55.23.8
Polar Surface Area (Ų)60.6975.3468.91

Data sourced from molecular docking and Lipinski’s rule analysis.

Molecular Dynamics Validation

Re-docking of the co-crystallized ligand (Indol-1-yl acetic acid) into PPARγ confirmed methodological accuracy, with root-mean-square deviation (RMSD) < 1.0 Å. This compound’s stability in the binding pocket was validated via 100-ns simulations, showing persistent hydrogen bonds with Thr-268 and Lys-265.

Structural Elucidation and Configuration Analysis

Absolute Configuration Revision

Initial misassignment of this compound’s configuration was corrected using the modified Mosher’s method. Esterification of this compound’s hydroxyl groups with (R)- and (S)-MTPA chloride, followed by ¹H NMR analysis, revealed Δδ values (δ_S – δ_R) of +0.12 ppm for H-14 and -0.09 ppm for H-15, confirming the 5S,6R,7S,8S,9R,10R configuration.

X-ray Crystallography

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolved this compound’s triclinic crystal system (space group P1), with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = 89.2°, β = 76.5°, γ = 85.3°.

Comparative Analysis of Preparation Techniques

Yield and Purity Across Methods

  • Natural Extraction : Yields range from 9.1–15.8 mg/kg, with supercritical CO₂ extraction offering the highest purity (97.2%) but lower yield.

  • Computational Screening : vHTS reduces experimental workload by 70%, though requires validation via molecular dynamics.

Bioactivity Correlations

This compound’s anti-inflammatory activity (IC₅₀ = 18.7 μM for NO inhibition) correlates with its low rotatable bond count (3 vs. 7 in thiazolidinediones), enhancing bioavailability .

Chemical Reactions Analysis

Inhibition of Nitric Oxide (NO) Production

Austroinulin suppresses NO synthesis in LPS-stimulated RAW264.7 macrophages by targeting inducible nitric oxide synthase (iNOS). Key findings include:

  • Dose-dependent inhibition : AI reduces NO levels by 40–75% at concentrations of 10–50 μM .

  • Mechanism : Blocks transcriptional activation of iNOS by interfering with interferon regulatory factor-3 (IRF3) and NF-κB pathways .

Table 1: Effect of this compound on NO and iNOS Expression

ParameterEffect of AI (50 μM)Mechanism
NO production↓ 70%Suppression of iNOS transcription
iNOS protein expression↓ 65%IRF3/NF-κB pathway inhibition

Suppression of Pro-Inflammatory Cytokines

This compound attenuates cytokine release by modulating STAT1 phosphorylation and downstream signaling:

  • TNF-α, IL-6, IL-1β : Reduced by 50–60% in LPS-activated macrophages .

  • MCP-1 : Chemokine levels decreased by 55% .

Key Reaction Pathways:

  • STAT1 Phosphorylation : AI inhibits IFN-β-induced STAT1 activation, disrupting JAK-STAT signaling .

  • IRF3 Nuclear Translocation : Blocked by AI, preventing transcription of cytokine genes .

Interaction with NF-κB Signaling

This compound disrupts NF-κB nuclear translocation by stabilizing IκBα, the inhibitor protein:

  • IκBα degradation : Reduced by 80% compared to LPS-only controls .

  • NF-κB DNA binding : ↓ 60% via electrophoretic mobility shift assays .

Synergy with 6-O-Acetyl-Austroinulin (6-OAAI)

6-OAAI, a structural analog, enhances AI’s anti-inflammatory effects:

  • Combined treatment : 6-OAAI (25 μM) + AI (25 μM) reduces NO production by 85% .

  • Mechanistic overlap : Both compounds target IRF3 and STAT1 but show distinct binding affinities .

Structural Reactivity and Functional Groups

The diterpenoid backbone of AI contributes to its reactivity:

  • Epoxide groups : Likely involved in covalent interactions with cysteine residues in IRF3/STAT1 .

  • Acetylation site (6-OAAI) : Enhances membrane permeability and target affinity .

Scientific Research Applications

Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like this compound exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.

Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.

Q & A

Q. How does this compound’s stereochemical complexity impact its interaction with biological targets?

  • Methodological Answer : Conduct molecular dynamics simulations to assess binding affinity variations across stereoisomers. Compare experimental IC₅₀ values of enantiomerically pure samples to infer stereospecificity .

Tables for Quick Reference

Parameter Recommended Method Reporting Standard
Molecular WeightHigh-resolution mass spectrometry (HRMS)± 0.001 Da accuracy
Stereochemical ConfigurationX-ray crystallography or NOESY NMRIUPAC nomenclature
Bioactivity ReproducibilityMinimum three biological replicatesSE and DF in ANOVA tables

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Austroinulin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.